molecular formula C10H14O2 B188724 2-Methyl-2-phenylpropane-1,3-diol CAS No. 24765-53-5

2-Methyl-2-phenylpropane-1,3-diol

Cat. No.: B188724
CAS No.: 24765-53-5
M. Wt: 166.22 g/mol
InChI Key: BHEIMYVOVVBWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Diol Chemistry and Organic Synthesis

Diols, or glycols, are organic compounds containing two hydroxyl functional groups. Their importance in organic synthesis is well-established, as they serve as versatile precursors for a wide range of products, including polymers, plasticizers, and pharmaceuticals. The reactivity of the hydroxyl groups allows for transformations into ethers, esters, aldehydes, and other functional groups.

2-Methyl-2-phenylpropane-1,3-diol fits within this class as a neopentyl glycol derivative, characterized by a quaternary carbon atom at the C2 position. This specific structural arrangement, with both a methyl and a phenyl group attached to the central carbon, imparts distinct chemical properties. ontosight.ai It is recognized as a prochiral molecule, meaning that while the molecule itself is not chiral, it can be converted into a chiral product through a selective reaction at one of its two identical functional groups (the hydroxymethyl groups). researchgate.net

This prochiral nature makes it a valuable substrate in the field of asymmetric synthesis. Academic research has explored the use of enzymes, particularly lipases, to selectively acylate or hydrolyze one of the two hydroxyl groups. researchgate.net This process, known as desymmetrization, allows for the creation of enantiomerically enriched or pure chiral building blocks. researchgate.net These chiral intermediates are highly sought after in medicinal chemistry, where the specific three-dimensional arrangement of a molecule is often critical to its biological activity. researchgate.net Beyond its use in stereoselective synthesis, the compound serves as a general intermediate in the production of various specialty chemicals, agrochemicals, and pharmaceuticals. ontosight.ai

Historical Development of Research on this compound

The study and synthesis of propanediols have been a subject of chemical research for many decades. Early methods focused on establishing reliable synthetic routes to these foundational molecules. A patent filed in 1980 and granted in 1983 detailed a process for producing 2-methyl-2-phenyl-propane-1,3-diol with high yields. prepchem.com This method involved the hydrogenation of 2-methyl-2-phenyl-3-hydroxypropanal over a catalyst at elevated temperature and pressure, achieving a yield of 89% of theory. prepchem.com This indicates that by the early 1980s, efficient methods for its industrial-scale production were being actively developed.

Research involving related structures was also prevalent. For instance, a 1989 patent described the synthesis of 2-nitro-2-phenyl-1,3-propanediol, which can be subsequently reduced to form an amino-diol, highlighting the exploration of various substituted phenylpropanediols as synthetic intermediates. google.com

In more recent decades, the research focus has shifted from simple synthesis to more sophisticated applications, particularly leveraging the compound's prochiral structure. Studies in the early 2000s demonstrated the use of chemoenzymatic strategies for the kinetic resolution of related 1,3-diols. researchgate.net For example, research has shown that lipases, such as those from Candida antarctica and Pseudomonas cepacia, can be used for the enantioselective hydrolysis and acylation of derivatives of 2-methyl-1,3-propanediol (B1210203). researchgate.net This work represents a significant evolution in the compound's application, moving from a simple chemical building block to a substrate for advanced biocatalytic transformations aimed at producing stereochemically pure compounds for specialized applications like natural product synthesis. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(7-11,8-12)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEIMYVOVVBWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179482
Record name 2-Methyl-2-phenylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24765-53-5
Record name 2-Methyl-2-phenyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24765-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-phenylpropane-1,3-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024765535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24765-53-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-2-phenylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-phenylpropane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways for 2 Methyl 2 Phenylpropane 1,3 Diol

Established Conventional Synthetic Routes

Conventional methods for synthesizing 2-methyl-2-phenylpropane-1,3-diol often rely on well-established chemical transformations, providing reliable pathways to the target molecule.

Reduction of Phenyl-Substituted Malonates

A common route involves the reduction of phenyl-substituted malonic esters, such as diethyl phenylmalonate. prepchem.comgoogle.com This reduction is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as ethyl ether or tetrahydrofuran. prepchem.comgoogle.com The reaction proceeds by converting the two ester groups of the malonate into primary alcohols, yielding the desired 1,3-diol. prepchem.com While effective, this method can be costly and presents hazards, particularly on a large scale, due to the reactive nature of lithium aluminum hydride. google.comgoogle.com Alternative reducing agents like lithium borohydride (B1222165) and aluminum hydride have also been used, providing the final product in comparable yields. google.com

Table 1: Reduction of Diethyl Phenylmalonate

Reducing Agent Solvent Yield of 2-phenyl-1,3-propanediol Reference
Lithium Aluminum Hydride Tetrahydrofuran 72% google.com
Lithium Borohydride Not Specified 72% google.com

Aldehyde Oxime Oxidation and Subsequent Formaldehyde (B43269) Reaction

Another established, multi-step process begins with benzaldehyde (B42025). google.com This route involves the formation of a benzaldehyde oxime, which is then oxidized, often with peracetic acid, to yield phenyl nitromethane (B149229). google.com The phenyl nitromethane subsequently reacts with formaldehyde in the presence of a base to form a nitro-diol intermediate. google.com This intermediate is then catalytically reduced to afford 2-phenyl-1,3-propanediol. google.com This pathway offers an alternative to the more hazardous malonate reduction. google.com

Hydrogenation of Hydroxypropanal Intermediates

The hydrogenation of hydroxypropanal intermediates presents another viable synthetic route. For instance, 2-methyl-2-phenyl-3-hydroxypropanal can be hydrogenated to produce this compound. prepchem.com This reaction is typically carried out under pressure and at elevated temperatures over a catalyst. prepchem.com A described method utilizes a 50% by weight solution of the hydroxypropanal in a water-methanol mixture, hydrogenated at 130°C and 30 bar, achieving a conversion rate of over 99% and a yield of 89%. prepchem.com The purification of the final product is then accomplished through fractional distillation. prepchem.com

Advanced and Green Chemistry Approaches in Synthesis

In recent years, a focus on developing more sustainable and efficient synthetic methods has led to the exploration of advanced and green chemistry approaches for producing this compound and related compounds.

Catalytic Hydrogenation of Nitro Derivatives

An advancement in the synthesis involves the catalytic hydrogenation of 2-nitro-2-phenyl-1,3-propanediol. google.com This method provides a high-purity product in good yields (around 80%) and is considered less hazardous and more economical for large-scale production than reductions using metal hydrides. google.com The reaction is typically performed using a palladium on calcium carbonate catalyst under hydrogen pressure. google.com The starting nitrodiol can be prepared by reacting nitromethylbenzene with formaldehyde, using a milder base like sodium bicarbonate or sodium carbonate as a catalyst to better control the reaction and reduce the formation of polymeric byproducts. google.com

Table 2: Catalytic Hydrogenation of 2-nitro-2-phenyl-1,3-propanediol

Catalyst Solvent Yield of 2-phenyl-1,3-propanediol Reference

Chemoenzymatic and Biocatalytic Strategies for Diol Synthesis

Chemoenzymatic and biocatalytic methods are at the forefront of green chemistry, offering highly selective and environmentally friendly alternatives for synthesizing chiral diols. These strategies often employ enzymes, such as lipases, to achieve high enantioselectivity.

For instance, the asymmetrization of prochiral 2-methylpropane-1,3-diol can be achieved through lipase-catalyzed acylation. researchgate.net Mucor miehei lipase (B570770) (MML) can catalyze the acylation with vinyl benzoate (B1203000) to produce the (S)-monobenzoate. researchgate.net Similarly, Candida antarctica lipase B has been utilized for the kinetic resolution of 1,3-propanediol (B51772) derivatives, demonstrating unique enantiopreference compared to other lipases. researchgate.net These enzymatic reactions can provide access to enantiomerically pure or enriched diols, which are valuable building blocks in the synthesis of complex molecules. researchgate.netresearchgate.net

Multi-enzymatic cascade reactions have also been developed for the synthesis of related chiral diols. d-nb.info For example, a one-pot cascade involving a styrene (B11656) monooxygenase and stereocomplementary epoxide hydrolases can convert β-methylstyrene into optically pure 1-phenylpropane-1,2-diols. d-nb.info These enzymatic approaches highlight the potential for producing highly specific stereoisomers under mild reaction conditions. researchgate.netd-nb.info

Novel Catalyst Systems in Diol Formation

The formation of 1,3-diols, including this compound and its analogues, has benefited significantly from the introduction of novel catalyst systems. These systems often move beyond traditional chemical catalysts to include highly selective biocatalysts and sophisticated chemoenzymatic cascades.

One of the prominent novel approaches is the use of enzymes, particularly lipases and alcohol dehydrogenases, to achieve high stereoselectivity in diol synthesis. For instance, chemoenzymatic strategies have been developed for the kinetic resolution and asymmetrization of prochiral 1,3-propanediol derivatives. Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase have been employed for the highly enantioselective hydrolysis and acylation of diol precursors. researchgate.net In some cases, different lipases exhibit opposite enantiopreference, a phenomenon that can be exploited to synthesize specific stereoisomers. researchgate.net

Furthermore, the combination of organocatalysis and biocatalysis in sequential or tandem flow cascades represents a state-of-the-art method for producing chiral 1,3-diols. researchgate.net This approach can involve an initial organocatalytic aldol (B89426) reaction to create a keto-alcohol intermediate, followed by a biocatalytic reduction using a specific alcohol dehydrogenase to yield the final diol. researchgate.net Researchers have screened extensive libraries of alcohol dehydrogenases to find enzymes that provide the desired stereoselectivity for all four possible stereoisomers of a given 1,3-diol. researchgate.net The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, is also a key development, simplifying the process and reducing costs. smolecule.com

Below is a table summarizing various novel catalyst systems applied in the synthesis of chiral diols.

Catalyst TypeSpecific Catalyst/EnzymeReaction TypeSubstrate TypeKey Finding
Biocatalyst (Lipase) Candida antarctica lipase B (CALB), Pseudomonas cepacia lipaseKinetic Resolution / DesymmetrizationProchiral or Racemic 1,3-diol derivativesHigh enantioselectivity (E > 35); different lipases can show opposite enantiopreference. researchgate.net
Biocatalyst (Carboligase & ADH) Recombinant E. coli expressing Carboligase and Alcohol Dehydrogenase (ADH)Multi-step Biocatalytic CascadeAldehydesAchieves high space-time yields (e.g., 327 g L⁻¹ d⁻¹) and excellent stereoselectivity (>99% ee). smolecule.com
Chemoenzymatic (Organo- & Biocatalyst) Proline-derived organocatalyst with Cu(OTf)₂ + Alcohol Dehydrogenase (ADH)Sequential Aldol Reaction & Biocatalytic ReductionAldehydes and KetonesAccess to all four stereoisomers of a 1,3-diol with high enantiomeric excess (>99% ee). researchgate.net

Optimization of Synthetic Parameters and Yield Enhancement

Optimizing synthetic parameters is crucial for maximizing the yield and purity of this compound while ensuring the economic viability and scalability of the process. A key strategy involves the catalytic hydrogenation of an appropriate precursor, such as 2-methyl-2-phenyl-3-hydroxypropanal.

In a documented synthesis, this compound was produced by the hydrogenation of a 50% solution of 2-methyl-2-phenyl-3-hydroxypropanal. prepchem.com The optimization of this reaction involved careful control over temperature, pressure, and substrate throughput over the catalyst. The process achieved a conversion rate of over 99%, leading to a final isolated yield of 89% of the theory. prepchem.com This high yield underscores the importance of fine-tuning reaction conditions.

The critical parameters that are typically optimized in such syntheses include:

Catalyst Selection : The choice of catalyst is paramount. For hydrogenation, catalysts like palladium on calcium carbonate (Pd/CaCO₃) or specialized proprietary catalysts are used. prepchem.comgoogle.com The catalyst's activity and stability under reaction conditions directly impact conversion and yield.

Temperature and Pressure : These parameters influence reaction kinetics and equilibrium. In the aforementioned synthesis, a temperature of 130°C and a pressure of 30 bar were found to be effective. prepchem.com

Solvent System : The choice of solvent can affect substrate solubility, catalyst activity, and product isolation. A 1:1 water-methanol mixture was used as the solvent in one successful preparation. prepchem.com

Substrate Concentration and Flow Rate : In continuous flow processes, the concentration of the starting material and its rate of passage over the catalyst (throughput) are optimized to balance reaction speed with conversion efficiency. prepchem.comacs.org

The following table details the optimized parameters from a specific synthesis of this compound. prepchem.com

ParameterValue/ConditionOutcome
Starting Material 2-methyl-2-phenyl-3-hydroxypropanal (50% solution in 1:1 water-methanol)Precursor for hydrogenation.
Catalyst Proprietary Hydrogenation CatalystFacilitated high conversion.
Temperature 130 °COptimized for reaction rate and selectivity. prepchem.com
Pressure 30 barMaintained for efficient hydrogenation. prepchem.com
Throughput 0.3 part of precursor per liter of catalyst per hourBalanced for optimal conversion. prepchem.com
Conversion Rate > 99%Nearly complete conversion of the starting material. prepchem.com
Final Yield 89% of theoryHigh yield of purified this compound. prepchem.com

By systematically adjusting these parameters, researchers can significantly enhance the yield and purity of the final diol product, making the synthesis more efficient and suitable for larger-scale production.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 Phenylpropane 1,3 Diol

Detailed Mechanistic Studies of 2-Methyl-2-phenylpropane-1,3-diol Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling product formation and optimizing reaction conditions.

The nature of the intermediates formed during reactions is key to the transformation pathway.

Oxidation Intermediates: In oxidation reactions with permanganate, a proposed mechanism for similar diols involves the formation of a transient cyclic manganate (B1198562) ester as a pre-equilibrium complex. ajchem-a.com This complex then decomposes in the rate-determining step to yield the products.

Esterification Intermediates: During acid-catalyzed esterification, the reaction proceeds through the protonation of the carboxylic acid, which is then attacked by one of the alcohol groups of the diol. Alternatively, the alcohol group can be protonated to form an oxonium ion, making it a better leaving group for subsequent nucleophilic attack.

Reduction Intermediates: In the catalytic hydrogenation of the phenyl ring, the process involves the adsorption of the molecule onto the catalyst surface. The reaction proceeds through a series of intermediates where hydrogen atoms are sequentially added to the aromatic system, often involving partially hydrogenated species like dienes.

Kinetic and thermodynamic parameters provide quantitative insight into reaction feasibility and rates. While specific studies on this compound are limited, data from analogous structures like propane-1,3-diol offer valuable insights.

Kinetic Factors: The rate of reactions like esterification can be influenced by steric hindrance from the bulky phenyl group, which may slow the reaction compared to simpler aliphatic diols. In the oxidation of propane-1,3-diol by potassium permanganate, the reaction shows first-order dependence on both the diol and the oxidant. ajchem-a.com This suggests that the formation of the intermediate complex is a critical, rate-influencing step.

Table 1: Kinetic Data for the Oxidation of Propane-1,3-diol by KMnO₄ This table presents data for Propane-1,3-diol as an analogue to illustrate kinetic principles.

Source: Advanced Journal of Chemistry, Section A ajchem-a.com

[Propane-1,3-diol] (mol/L) [KMnO₄] (mol/L) k_obs (s⁻¹)
0.00134 0.0000397 0.00015
0.00268 0.0000397 0.00031
0.00536 0.0000397 0.00063

Thermodynamic Parameters: Activation parameters determined for the oxidation of propane-1,3-diol provide insight into the energy profile of the reaction. The negative entropy of activation (ΔS#) suggests a more ordered transition state, which is consistent with the formation of a cyclic intermediate complex. ajchem-a.com The positive enthalpy (ΔH#) and Gibbs free energy (ΔG#) of activation represent the energy barriers that must be overcome for the reaction to proceed. ajchem-a.com For this compound, it is expected that the activation energy for similar reactions would be higher due to increased steric crowding around the reaction centers.

Table 2: Activation Parameters for the Oxidation of Propane-1,3-diol by KMnO₄ This table presents data for Propane-1,3-diol as an analogue to illustrate thermodynamic principles.

Source: Advanced Journal of Chemistry, Section A ajchem-a.com

Parameter Value Unit
ΔH# (Enthalpy of Activation) 24.98 kJ/mol
ΔS# (Entropy of Activation) -0.22 kJ/K·mol

Role of Specific Reagents and Catalysts in Mechanistic Pathways

The reactivity of this compound and structurally related diols is profoundly influenced by the choice of reagents and catalysts, which dictate the mechanistic pathway and final product distribution. Mechanistic studies on analogous systems, such as 1,1-dihalo-2-methyl-2-phenylpropanes, reveal that reactions with strong bases like lithium diisopropylamide (LDA) can proceed through either radical or carbene intermediates, depending on the leaving group acs.org. For instance, the reaction of 1,1-dichloro-2-methyl-2-phenylpropane is believed to primarily involve a chlorocarbene intermediate acs.org.

In the realm of catalytic transformations, palladium complexes are instrumental in the nucleophilic substitution of alcohols. Mechanistic investigations show that these processes are complex, with both the O-H and C-O bond cleavages potentially being involved in the rate-determining steps of the reaction diva-portal.org. For benzylic alcohols, palladium-catalyzed transfer hydrogenolysis using formic acid as a hydrogen donor is an effective method for deoxygenation diva-portal.org. However, this can be complicated by a competing disproportionation reaction where the alcohol itself serves as both the hydrogen donor and acceptor, limiting the theoretical conversion to 50% diva-portal.org.

The oxidation of the hydroxyl groups in diols is a fundamental transformation, and the choice of catalyst is critical, particularly with sterically hindered alcohols. While 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a well-known catalyst for the selective oxidation of primary alcohols, it is often inefficient for structurally hindered secondary alcohols jst.go.jp. To address this, less sterically hindered nitroxyl (B88944) radicals like 2-azaadamantane (B3153908) N-oxyl (AZADO) have been developed. AZADO exhibits superior catalytic activity for a broader range of alcohols, including those where TEMPO shows poor reactivity, highlighting the critical role of catalyst structure in overcoming steric hindrance jst.go.jp.

The strategic use of reagents can also achieve selective reactions at one of the two hydroxyl groups in a 1,3-diol. For the structurally similar 1-phenylpropane-1,3-diol, selective nosylation of the primary alcohol can be accomplished using 4-nitrobenzenesulfonyl chloride, demonstrating regioselective functionalization researchgate.net. Furthermore, various transition metals catalyze specific transformations of diols. For example, ruthenium and iridium complexes have been used to synthesize indoles from vicinal diols and anilines, a process that is also sensitive to the steric properties of the substrates psu.edu.

Table 1: Selected Reagents and Catalysts in Diol Transformations

Catalyst/Reagent Substrate Type Transformation Mechanistic Insight Reference
Lithium Diisopropylamide (LDA) 1,1-Dihalo-2-methyl-2-phenylpropanes Elimination Proceeds via radical and/or carbene intermediates. acs.org
Palladium Complexes Allylic & Benzylic Alcohols Nucleophilic Substitution / Hydrogenolysis O-H and C-O bond cleavages can be rate-determining. diva-portal.org
AZADO (2-Azaadamantane N-oxyl) Sterically Hindered Alcohols Oxidation to Carbonyls Less hindered structure allows for higher catalytic activity compared to TEMPO. jst.go.jp
4-Nitrobenzenesulfonyl chloride 1-Phenylpropane-1,3-diol Selective Nosylation Achieves regioselective protection of the primary alcohol. researchgate.net
[Ru(CO)₂(Xantphos)]₂ Vicinal Diols & Anilines Indole Synthesis Cooperative catalysis with an acid; reaction is sensitive to steric hindrance. psu.edu

Ligand Design and Catalytic Applications of this compound Derivatives

Chelation Chemistry and Metal Complex Formation

Derivatives of 1,3-diols are valuable chiral ligands capable of coordinating with various metals to form catalytically active complexes. The two hydroxyl groups can act as a bidentate ligand, chelating to a metal center to create a stable, cyclic arrangement that influences the stereochemical outcome of a reaction.

A key example of this chelation is seen in the formation of dioxasilinanes from β-hydroxyketones, which are precursors to 1,3-diols wwu.edu. In this process, a hydrosilylation reaction catalyzed by tetra-n-butylammonium triphenyldifluorosilicate (TBAT) forms a cyclic silicon-containing intermediate wwu.edu. This intermediate effectively demonstrates the chelation of the 1,3-diol moiety. The subsequent regioselective ring-opening by a nucleophile to yield a differentiated 1,3-diol is influenced by chelation effects wwu.edu.

The effectiveness of chelation is also heavily dependent on the electronic properties of the diol ligand. The introduction of electron-withdrawing groups, such as fluorine atoms, onto the ligand backbone can enhance the acidity of the hydroxyl protons rsc.org. This increased acidity leads to stronger O-binding interactions with the chelated metal, resulting in a more compact and well-defined transition state structure, which can significantly improve asymmetric induction rsc.org. For example, fluorinated diol ligands have been successfully used to form chiral complexes with Ti(IV) for ethylation reactions and Zn(II) for the synthesis of chiral alcohols rsc.org.

Table 2: Metal Complex Formation with Diol-Type Ligands

Ligand Type Metal Center Resulting Complex/Intermediate Application Reference
β-Hydroxyketone (Diol Precursor) Silicon (with TBAT catalyst) Dioxasilinane Synthesis of differentiated 1,3-diols. wwu.edu
Fluorinated Bipyridinediol Zinc (Zn(II)) Chiral Zn-diol complex Asymmetric synthesis of alcohols. rsc.org
Fluorinated α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) Titanium (Ti(IV)) Chiral Ti-TADDOL complex Catalytic ethylation reactions. rsc.org

Influence of Steric and Electronic Effects on Catalytic Efficacy

The catalytic efficacy of metal complexes derived from this compound and related ligands is critically dependent on a delicate balance of steric and electronic factors. These properties can be fine-tuned by modifying the ligand structure to optimize reactivity and selectivity.

Electronic Effects: The electronic nature of the ligand directly impacts the Lewis acidity of the coordinated metal catalyst and the stability of the transition state. A powerful strategy for electronic tuning is the introduction of electron-withdrawing groups, such as trifluoromethyl (CF₃) groups, into the ligand backbone rsc.orgresearchgate.net. These groups increase the Brønsted acidity of the diol's hydroxyl moieties, leading to stronger binding with the metal center researchgate.net. This enhanced interaction can result in a more organized transition state and, consequently, higher enantioselectivity in catalytic reactions like the diethylzinc (B1219324) addition to aldehydes researchgate.net. The incorporation of fluorine generally creates electronically deficient oxygen binding sites that promote more compact transition states and can even reverse the stereoselectivity of a reaction rsc.org.

Steric Effects: Steric hindrance within the catalyst's chiral pocket plays a crucial role in discriminating between prochiral faces of a substrate, thereby controlling stereoselectivity. Increasing the steric bulk of the ligand can create a more confined and selective catalytic environment. For instance, the bulkiness of atropisomeric amino alcohol ligands has been systematically tuned to improve enantioinduction researchgate.net. Conversely, excessive steric hindrance can impede substrate binding and lower the reaction rate. This is observed in the synthesis of indoles from vicinal diols and anilines, where ortho-substituted anilines (which are sterically more hindered) give lower product yields psu.edu. Similarly, the development of the less-hindered AZADO catalyst for alcohol oxidation demonstrates that reducing steric clash around the active site can dramatically broaden the substrate scope to include bulky alcohols that are unreactive with the more hindered TEMPO catalyst jst.go.jp.

Table 3: Impact of Steric and Electronic Modifications on Catalysis

Ligand/Catalyst Modification Property Tuned Effect on Catalysis Example Reaction Reference
Introduction of CF₃ groups Electronic (Increased Acidity) Improved enantioselectivity due to stronger metal binding and more organized transition state. Diethylzinc addition to aldehydes. researchgate.net
Use of ortho-substituted aniline Steric (Increased Hindrance) Lower reaction yield due to steric clash at the active site. Indole synthesis from diols. psu.edu
Design of AZADO vs. TEMPO Steric (Reduced Hindrance) Broader substrate scope; enables oxidation of sterically hindered secondary alcohols. Alcohol oxidation. jst.go.jp
Introduction of fluorine atoms Electronic & Steric Fine-tunes catalyst properties, increases Lewis acidity of the chelated metal. Asymmetric cycloadditions and epoxidations. rsc.org

Bio-Inspired Oxidation Systems Utilizing Diols

Inspired by the remarkable efficiency and selectivity of enzymes, researchers have developed bio-inspired catalytic systems for chemical transformations, including the oxidation of diols. These systems often employ earth-abundant metals and environmentally benign oxidants like molecular oxygen (O₂), mimicking the active sites of metalloenzymes.

A prominent example is the use of a well-defined, non-heme manganese(II) complex that catalyzes the aerobic oxidative cleavage of 1,2-diols into valuable carbonyl compounds rsc.org. This system, which is promoted by visible light, functions like an oxidase enzyme. Mechanistic studies suggest the catalytic cycle involves the activation of O₂ to form a potent Mn-oxo species, which is responsible for cleaving the diol substrate rsc.org. This approach is effective for a wide range of aromatic and aliphatic diols rsc.org.

Chemoenzymatic cascades represent another powerful bio-inspired strategy, combining the advantages of both biocatalysis and chemical catalysis in a single pot. One such process utilizes an enzymatic aerobic oxidation step followed by an organocatalytic reaction to generate chiral building blocks from diols researchgate.net. This sequential, one-pot approach highlights the compatibility of biocatalytic and organocatalytic systems under mild conditions researchgate.net.

Furthermore, whole-cell biocatalysis provides a practical method for synthesizing specific stereoisomers of diols. By using lyophilized whole cells containing a combination of carboligases and alcohol dehydrogenases, all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) have been produced from simple aldehydes acs.org. These reactions, conducted in microaqueous solvent systems, allow for exceptionally high product concentrations while maintaining excellent stereoselectivity acs.org. Lignin, a biopolymer rich in phenylpropane and diol structures, is also a target for oxidative cleavage using bio-inspired catalysts, often based on vanadium or copper, to produce valuable aromatic chemicals mdpi.com.

Table 4: Bio-Inspired Catalytic Systems for Diol Transformations

System Type Catalyst/Enzyme Transformation Key Feature Reference
Biomimetic Oxidation Non-heme Mn(II) complex Aerobic oxidative cleavage of 1,2-diols Light-promoted O₂ activation to form a Mn-oxo species. rsc.org
Chemoenzymatic Cascade Enzyme (aerobic oxidation) + Organocatalyst (e.g., squaramide) Sequential oxidation and C-C/C-P bond formation One-pot synthesis of chiral building blocks from diols. researchgate.net
Whole-Cell Biocatalysis Carboligases & Alcohol Dehydrogenases Stereoselective synthesis of all 1,2-diol isomers High product concentrations in microaqueous media. acs.org
Lignin Depolymerization Vanadium or Copper complexes with O₂/H₂O₂ Oxidative cleavage of β-O-4 linkages Mimics oxidative enzymes to break down biopolymers. mdpi.com

Spectroscopic and Advanced Analytical Characterization of 2 Methyl 2 Phenylpropane 1,3 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete carbon-hydrogen framework of a molecule like 2-Methyl-2-phenylpropane-1,3-diol.

Proton NMR (¹H NMR) analysis of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals for the phenyl group protons, the two methylene (B1212753) (CH₂) groups, the tertiary methyl (CH₃) group, and the hydroxyl (OH) protons. The aromatic protons typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The two diastereotopic protons of each methylene group often present as distinct signals, further split by geminal and vicinal coupling, though they can sometimes appear as a singlet or a simple doublet depending on the solvent and conformational dynamics. The methyl group protons give rise to a sharp singlet, as there are no adjacent protons to cause splitting. The hydroxyl protons are often observed as a broad singlet, and their chemical shift can vary depending on concentration and solvent.

Table 1: Representative ¹H NMR Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl (Ar-H) ~7.30 Multiplet 5H
Methylene (CH₂) ~3.65 Singlet / AB quartet 4H
Methyl (CH₃) ~1.10 Singlet 3H

Note: Data are typical and may vary based on solvent and instrument parameters.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. For this compound, this includes signals for the aromatic carbons (with the quaternary carbon appearing at a different shift than the protonated carbons), the quaternary carbon bonded to the phenyl and methyl groups, the two equivalent methylene carbons, and the methyl carbon. chemicalbook.com This technique is crucial for confirming the carbon backbone of the molecule.

Table 2: Representative ¹³C NMR Data for this compound

Carbon Type Chemical Shift (δ, ppm)
Aromatic (quaternary, C-Ar) ~145
Aromatic (CH) ~128, ~127, ~125
Methylene (CH₂) ~70
Quaternary (C-CH₃) ~43

Note: Data are typical and may vary based on solvent and instrument parameters.

While this compound itself is achiral, its derivatives can contain stereocenters. Determining the absolute configuration of such chiral derivatives is essential. Advanced NMR techniques, such as the use of chiral derivatizing agents like α-methoxy-α-trifluoromethylphenylacetic acid (MPA, Mosher's acid), are employed for this purpose.

The reaction of a chiral diol derivative with the two enantiomers of MPA chloride ((R)- and (S)-MPA-Cl) produces a pair of diastereomeric esters. Because these diastereomers have different spatial arrangements, the protons (or fluorine atoms in the MPA moiety) near the new chiral center experience different magnetic environments. This results in distinguishable chemical shifts in the ¹H NMR (or ¹⁹F NMR) spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be assigned based on established empirical models of the MPA esters' conformations.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely applied for determining the molecular weight of compounds, confirming their elemental composition, and obtaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For diols like this compound, derivatization is often performed prior to analysis to increase their volatility and thermal stability. nih.govresearchgate.net A common method involves converting the diol into a cyclic ester, for example, by reacting it with phenylboronic acid. nih.govresearchgate.net

Once ionized in the mass spectrometer (typically via electron ionization), the molecule undergoes predictable fragmentation. Key fragmentation pathways for this compound would likely include:

Loss of a hydroxymethyl radical (•CH₂OH): A common cleavage for primary alcohols.

Loss of water (H₂O): Dehydration is a frequent fragmentation pathway for alcohols.

Benzylic cleavage: Fission of the bond between the quaternary carbon and a methylene group to form a stable benzylic cation.

Formation of the tropylium (B1234903) ion (m/z 91): A characteristic fragment for compounds containing a benzyl (B1604629) group.

This fragmentation pattern provides a chemical "fingerprint" that aids in the structural confirmation of the analyte.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an essential tool for assessing the purity of non-volatile compounds and identifying trace-level impurities. An HPLC method using a reverse-phase column can effectively separate this compound from related substances. sielc.com

For the separated components to be analyzed by MS, the mobile phase must be compatible with the ionization source. This typically involves using volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) instead of non-volatile ones like phosphoric acid. sielc.com As components elute from the HPLC column, they are introduced into the mass spectrometer. The MS detector provides the molecular weight of the parent compound, confirming its identity. Furthermore, it can provide the molecular weights of any co-eluting impurities, which is the first step in their structural elucidation. This makes HPLC-MS an invaluable technique for quality control, stability studies, and impurity profiling in the synthesis of this compound and its derivatives.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and torsional angles. For a molecule like this compound, single-crystal X-ray diffraction would yield a detailed model of its conformation in the solid state.

The analysis would reveal the orientation of the phenyl group relative to the propanediol (B1597323) backbone and the spatial disposition of the methyl and hydroxymethyl groups. A key aspect of the crystal structure would be the elucidation of the intermolecular hydrogen-bonding network. The two primary hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, likely forming extensive networks that dictate the crystal packing and influence the material's physical properties, such as melting point and solubility.

Despite the power of this technique for absolute structure determination, a comprehensive search of publicly accessible crystallographic databases indicates that the crystal structure of this compound has not been reported to date. The determination of its crystal structure would be a valuable contribution to the chemical literature, providing a foundational understanding of its solid-state behavior.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures, commercial preparations, and biological matrices. The choice of method depends on the specific analytical goal, such as purity assessment or isolation of related compounds.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound. A robust reverse-phase (RP-HPLC) method has been developed for its separation and quantification. In this method, a nonpolar stationary phase is used with a polar mobile phase, causing the relatively nonpolar analyte to be retained on the column.

A specific method utilizes a Newcrom R1 reverse-phase column. The separation is achieved under simple isocratic conditions with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. The presence of the phenyl group in the molecule allows for sensitive detection using a UV detector. This liquid chromatography method is scalable and can be adapted for the isolation of impurities in preparative separations. For applications requiring detection by mass spectrometry (MS), the non-volatile phosphoric acid in the mobile phase can be substituted with a volatile alternative like formic acid.

Below is a table summarizing the typical parameters for an RP-HPLC method for this compound.

ParameterConditionNotes
Stationary Phase (Column)Newcrom R1 (Reverse Phase)Other C8 or C18 columns could also be adapted.
Mobile PhaseAcetonitrile (MeCN) and Water with Phosphoric AcidThe ratio of MeCN to water is adjusted to optimize retention time and resolution.
DetectionUV SpectrophotometryThe phenyl group provides strong UV absorbance for sensitive detection.
ModeIsocraticA constant mobile phase composition is used throughout the run.
MS-Compatible ModifierFormic AcidReplaces phosphoric acid for LC-MS applications.

This method provides a reliable and reproducible approach for routine quality control analysis and purity determination of this compound.

While this compound itself is achiral and thus has no stereoisomers, chromatographic methods are critical for separating it from positional isomers and other related substances that may be present as impurities from its synthesis. For instance, a potential isomer could be 2-methyl-1-phenylpropane-1,2-diol.

The separation of such closely related compounds by HPLC relies on exploiting subtle differences in their polarity and interaction with the stationary phase. Key strategies for developing a separation methodology include:

Mobile Phase Optimization: Fine-tuning the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly alter the retention times and selectivity between the target compound and its isomers or impurities.

Stationary Phase Selection: While standard C18 columns are widely used, other stationary phases may offer different selectivity. Phenyl-hexyl columns, for example, can provide enhanced retention and unique selectivity for aromatic compounds through π-π interactions. Diol-based columns are also suitable for separating polar compounds.

Temperature Control: Adjusting the column temperature can influence separation efficiency and resolution.

Gas chromatography (GC) can also be employed for the analysis of this compound, often after derivatization of the hydroxyl groups to increase volatility and thermal stability. Different capillary columns with varying polarity (e.g., DB-5, DB-WAX) would provide the selectivity needed to resolve this compound from related impurities.

Other Spectroscopic Methods (e.g., IR Spectroscopy, UV-Vis Spectroscopy in research contexts)

Alongside NMR and mass spectrometry, other spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable structural information about this compound. chemicalbook.com

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent feature is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups. Other significant peaks include C-H stretching vibrations for both the aliphatic (2850-3000 cm⁻¹) and aromatic (3000-3100 cm⁻¹) portions of the molecule. The presence of the phenyl group is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the primary alcohols is also expected around 1050 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands.

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3600 - 3200O-H Stretch (broad)Hydroxyl (-OH)
3100 - 3000C-H StretchAromatic (Phenyl)
3000 - 2850C-H StretchAliphatic (CH₃, CH₂)
1600 - 1450C=C StretchAromatic Ring
~1050C-O StretchPrimary Alcohol

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the absorption of the phenyl group, which acts as a chromophore. The aliphatic diol portion of the molecule does not absorb significantly in the standard UV-Vis range (200-800 nm).

The phenyl ring gives rise to two main types of absorption bands resulting from π → π* electronic transitions. The more intense E2-band typically appears around 200-210 nm, while the less intense B-band, characterized by fine vibrational structure, is observed in the 250-270 nm range. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent used for the analysis.

The table below outlines the expected UV-Vis absorption bands for the phenyl chromophore.

BandApproximate λmax (nm)Electronic TransitionTypical Appearance
E2-band~205 nmπ → πStrong intensity
B-band~260 nmπ → πWeak intensity, often with fine structure

Computational Chemistry and Theoretical Investigations of 2 Methyl 2 Phenylpropane 1,3 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods, ranging from the computationally intensive ab initio techniques to the more pragmatic Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For molecules like 2-methyl-2-phenylpropane-1,3-diol, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to investigate their electronic structure and reactivity. researchgate.nettandfonline.com These calculations can determine key parameters like molecular geometry, bond lengths, bond angles, and atomic charges. tandfonline.com

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The HOMO-LUMO energy gap reveals the potential for charge transfer within the molecule. researchgate.net For instance, a smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

Furthermore, DFT can be used to calculate various reactivity descriptors. These include:

Hardness and Softness: Measures of the molecule's resistance to changes in its electron distribution.

Chemical Potential and Electronegativity: Indicators of the molecule's tendency to attract electrons.

Electrophilicity Index: A measure of the molecule's ability to act as an electrophile. researchgate.net

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying sites prone to electrophilic or nucleophilic attack, offering insights into intermolecular interactions. tandfonline.com

While specific DFT studies on this compound are not extensively reported in the provided results, the principles are well-established. For the related compound 2-Nitro-2-phenyl-propane-1,3-diol, DFT calculations at the B3LYP/6–31++G (d,p) level were used to determine structural parameters, vibrational frequencies, and reactivity descriptors. researchgate.net Similar approaches would be directly applicable to this compound to elucidate its electronic characteristics.

The conformational landscape of a flexible molecule like this compound is critical to its properties and biological activity. Ab initio and semi-empirical methods are instrumental in exploring this landscape. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters, offering high accuracy at a significant computational cost. acs.orglongdom.org Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate.

Conformational analysis of diols, in general, has been a subject of theoretical investigation. Studies on simpler diols like ethane-1,2-diol and propane-1,2-diol using DFT and ab initio methods have explored the presence and nature of intramolecular hydrogen bonding. nih.gov For this compound, the rotation around the C-C and C-O bonds would lead to various conformers with different energies. Theoretical calculations can identify the most stable conformers and the energy barriers between them. longdom.org

For instance, a conformational search for 2-Nitro-2-phenyl-propane-1,3-diol using the semi-empirical PM6 method identified five possible conformations with energies under 2 kcal/mol. researchgate.net A similar approach for this compound would involve systematically rotating the key dihedral angles and calculating the energy of each resulting conformation to map out the potential energy surface.

Molecular Modeling and Dynamics Simulations

Moving beyond static structures, molecular modeling and dynamics simulations provide a dynamic view of molecular behavior over time, offering deeper insights into conformational flexibility and the prediction of experimental observables.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule. diva-portal.orgacs.org By simulating the motion of atoms over time based on a force field, MD can reveal the accessible conformations and the transitions between them, effectively mapping the molecule's energy landscape. nih.gov This is particularly important for understanding how the molecule might interact with biological targets, as different conformations may have different binding affinities.

While specific MD simulations for this compound are not detailed in the search results, the methodology is widely applied to similar molecules. For example, MD simulations have been used to rationalize the stereopreference of enzymes in reactions involving diols by analyzing the binding of different substrate conformations within the active site. diva-portal.orgacs.org Such studies can reveal how the flexibility of the diol influences its interaction with a receptor. nih.gov

The energy landscape derived from these simulations can identify the global minimum energy conformation as well as other low-energy, populated conformers. researchgate.net This information is crucial for understanding the molecule's behavior in solution and its potential to adopt specific shapes required for biological activity.

Computational methods are also adept at predicting spectroscopic properties, which can be directly compared with experimental data to validate the theoretical models. For this compound, the prediction of NMR and IR spectra is particularly relevant.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations, often performed using DFT, can help in the assignment of experimental spectra and provide a deeper understanding of the relationship between the electronic environment of each nucleus and its chemical shift. chemicalbook.comchemicalbook.com Theoretical calculations on related diol derivatives have shown good agreement between calculated and experimental NMR data. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed at the DFT level, can predict the positions and relative intensities of peaks in the IR spectrum. researchgate.net By comparing the calculated spectrum with the experimental one, researchers can confirm the structure of the molecule and the accuracy of the computational model.

The following table summarizes the types of spectroscopic data that can be predicted computationally:

Spectroscopic TechniquePredicted PropertyComputational Method
Nuclear Magnetic Resonance (NMR)Chemical Shifts (¹H, ¹³C)GIAO, DFT (e.g., B3LYP)
Infrared (IR) SpectroscopyVibrational Frequencies, IntensitiesDFT (e.g., B3LYP)

Structure-Reactivity Relationship Predictions

By integrating the insights from electronic structure calculations and conformational analysis, computational chemistry can predict the structure-reactivity relationships of this compound. researchgate.net The reactivity of the hydroxyl groups, for instance, can be influenced by the steric hindrance from the methyl and phenyl groups, as well as by the electronic effects of the phenyl ring.

DFT-derived reactivity descriptors can provide a quantitative basis for these predictions. For example, the calculated atomic charges and frontier molecular orbital densities can indicate which atoms are most susceptible to nucleophilic or electrophilic attack. This information is valuable for predicting the outcomes of chemical reactions involving this compound.

Furthermore, computational studies can model reaction mechanisms and calculate activation energies, providing a theoretical framework for understanding and predicting reaction rates and product distributions. While specific studies on the reactivity of this compound using these methods were not found in the provided search results, the application of these computational tools to similar molecules is well-documented and would be a logical next step in its comprehensive investigation. uomustansiriyah.edu.iqggckondagaon.in

Chemoinformatics and Database Analysis in Compound Research

Chemoinformatics plays a crucial role in the systematic characterization and analysis of chemical compounds. For this compound, several chemical databases provide a wealth of curated information. These databases are essential resources for researchers, offering standardized data that facilitates the comparison and retrieval of chemical information.

Major public repositories like PubChem contain detailed information on this compound, including its chemical identifiers, physical and chemical properties, and computed data. nih.gov These identifiers, such as the CAS Registry Number, InChI, and SMILES strings, provide unambiguous ways to reference the compound in scientific literature and databases.

The computed properties available in these databases are the direct result of chemoinformatic workflows and computational chemistry models. These properties, while predicted, offer valuable estimations of the molecule's characteristics. For example, the XLogP3-AA value provides an estimate of the compound's lipophilicity, which is a critical parameter in pharmaceutical and environmental science. nih.gov The Topological Polar Surface Area (TPSA) is another important computed property that correlates with a molecule's ability to cross biological membranes. nih.gov

The presence of this compound in various chemical supplier catalogs, such as those from AChemBlock and ChemicalBook, further enriches the available data with information on purity and commercial availability. achemblock.comchemicalbook.com These resources are vital for researchers planning to use the compound in experimental studies.

The aggregation of data from multiple sources in a chemoinformatic approach allows for a more holistic understanding of the compound. By analyzing trends in data for structurally related compounds, it is possible to predict the properties and potential applications of novel molecules. While no extensive bioassay data is publicly available for this compound in databases like PubChem, the existing chemoinformatic data provides a solid foundation for future research and in silico screening studies. nih.gov

Table of Compound Identifiers and Properties for this compound

Identifier/Property Value Source
IUPAC Name This compound PubChem nih.gov
CAS Registry Number 24765-53-5 PubChem nih.gov
Molecular Formula C10H14O2 PubChem nih.gov
Molecular Weight 166.22 g/mol PubChem nih.gov
InChI InChI=1S/C10H14O2/c1-10(7-11,8-12)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3 PubChem nih.gov
InChIKey BHEIMYVOVVBWRL-UHFFFAOYSA-N PubChem nih.gov
Canonical SMILES CC(CO)(CO)C1=CC=CC=C1 PubChem nih.gov
XLogP3-AA (Predicted) 1.2 PubChem nih.gov
Topological Polar Surface Area (TPSA) 40.5 Ų PubChem nih.gov
Hydrogen Bond Donor Count 2 PubChem nih.gov
Hydrogen Bond Acceptor Count 2 PubChem nih.gov

| Rotatable Bond Count | 3 | PubChem nih.gov |

Table of Compound Names Mentioned

Compound Name
This compound
2-Amino-2-methyl-1,3-propanediol

Applications in Advanced Organic Synthesis and Materials Science

2-Methyl-2-phenylpropane-1,3-diol as a Key Intermediate in Complex Molecule Synthesis

As a difunctional molecule, this compound serves as a versatile building block in organic chemistry. Its structure allows for the introduction of a gem-dimethyl-phenyl moiety into larger molecules, a feature leveraged in the synthesis of specialty chemicals and potential active ingredients.

Chemical suppliers and databases classify this compound as an intermediate for the pharmaceutical, agrochemical, and biochemical industries. lookchem.combuyersguidechem.com Its role as a structural motif or precursor enables the synthesis of more complex molecules that may possess biological activity. While specific end-product examples are not extensively detailed in public literature, its availability as a building block indicates its utility in research and development within these sectors. lookchem.comachemblock.comarctomsci.com The compound's structural parameters have been characterized through methods such as mass spectrometry, which is essential for its application in creating complex and pure molecular structures. scribd.comelectronicsandbooks.comcornell.edu

Table 1: Profile and Sourced Applications of this compound

Identifier Value Listed Applications Source(s)
IUPAC Name This compound Drug Intermediates lookchem.com
CAS Number 24765-53-5 Materials Intermediates lookchem.com
Molecular Formula C10H14O2 Active Molecules Synthesis lookchem.com
Molecular Weight 166.22 g/mol Agrochemical Synthesis buyersguidechem.com

| Classification | Organic Building Block | Dyestuff Synthesis | buyersguidechem.com |

The utility of this compound extends to the production of various specialty chemicals. It is identified as a potential precursor for creating thixotroping agents, which are substances used to modify the viscosity and flow properties of materials like coatings, adhesives, and sealants. google.comgoogle.comgoogle.com Its diol functionality allows it to react with isocyanates to form urea (B33335) derivatives that impart thixotropic properties to a formulation.

Role in Polymer Chemistry and Material Engineering

In the realm of materials science, the diol functionality of this compound allows it to be incorporated into polymer chains, influencing the final properties of the material.

Patents related to polyester (B1180765) polyol resins identify this compound as a potential component that can be used as a reactive diluent. justia.comgoogle.comgoogle.com In this capacity, it can be added to binder compositions for paints or adhesives to reduce viscosity, making the resin easier to process and apply. justia.comgoogle.comgoogle.com Because it contains hydroxyl groups, it reacts with the resin matrix during the curing process, becoming a permanent part of the final polymer network. This integration prevents the leaching that can occur with non-reactive diluents.

The primary application of this compound in polymer science is as a co-monomer in the synthesis of polyesters. justia.comgoogle.comgoogle.com It can be used as one of the multifunctional polyols in a polycondensation reaction with polycarboxylic acids or their anhydrides to create polyester polyol resins. justia.comgoogle.com These resulting polyester polyols, which contain the this compound moiety in their backbone, can then be reacted with isocyanates to form high-performance polyurethane coatings. justia.comgoogle.com

Table 2: Documented Roles of this compound in Polymer Systems

Role Polymer System Function / Application Source(s)
Co-monomer Polyester Polyols Used in polycondensation reactions to form the resin backbone. justia.comgoogle.comgoogle.com
Intermediate Polyurethanes Forms polyester polyols which are then used to create polyurethane coatings. justia.com

| Reactive Diluent | Binder Compositions | Reduces viscosity in formulations for paints and adhesives. | justia.comgoogle.comgoogle.com |

The incorporation of the this compound structure into a polymer is anticipated to enhance specific material properties. The presence of the bulky and rigid phenyl group on the polymer backbone can increase the hardness and thermal stability of the resulting coating. Furthermore, the asymmetric nature of the quaternary carbon atom disrupts chain packing and crystallinity. This structural feature can improve the solubility of the polyester resin in solvents and enhance the flexibility and appearance of the final coating. Its use is noted in formulations for 2K (two-component) polyurethane topcoats, including high solids systems designed for reduced environmental impact. google.com

Utilization in Flavor and Fragrance Compositions

While direct research on the application of this compound in flavor and fragrance compositions is not extensively documented in available literature, the utility of its close structural analog, 2-methyl-1,3-propanediol (B1210203) (also known as Methylpropanediol or MPO), provides significant insight into its potential in this sector.

2-methyl-1,3-propanediol is a colorless, viscous liquid with a very low odor that is utilized in personal care products and perfumes. ci.guide Its excellent solubilizing properties make it a functional alternative to other glycols such as propylene (B89431) glycol, butylene glycol, and glycerin. ci.guide In perfumery, 2-methyl-1,3-propanediol is used to improve the spread and enhance the fragrance of a composition. ci.guide A patent for perfume preparations highlights the use of 2-methyl-1,3-propanediol in concentrations from 0.5% to 30% by weight, where it acts as a solvent for perfume oils, contributing to the creation of stable cosmetic and dermatological preparations. google.com Its broad solvency helps in creating clear, homogenous solutions while enhancing the fragrance profile. ci.guide

Given these established functions of its non-phenylated counterpart, it can be inferred that this compound could potentially serve as a specialty solvent or carrier in fragrance applications where the presence of the phenyl group might influence the solubility of specific aromatic fragrance components or modify the release characteristics of the scent.

Development of Novel Functional Derivatives for Research Applications

Information regarding the utilization of this compound or its derivatives as ligands in catalytic systems is not available in the reviewed scientific literature.

This compound holds potential as a specialized monomer for the synthesis of advanced polymers, such as polyesters and polyurethanes. Its utility can be understood through the well-documented applications of its analog, 2-methyl-1,3-propanediol (MPO), and the known effects of incorporating aromatic groups into polymer backbones.

Role of the Analog Monomer: 2-Methyl-1,3-Propanediol (MPO)

MPO is a versatile diol widely used as a monomer in the production of high-performance polymers. epchems.com Its unique branched molecular structure, which features two primary hydroxyl groups, imparts a range of desirable properties to the final materials. dcc.com.tw In polyester resins, MPO provides an excellent balance of tensile strength, elongation, and flexibility. dcc.com.twgantrade.com It enhances the toughness of materials like gelcoats without compromising weatherability and improves hydrolytic stability, making them more durable in humid environments. epchems.comgantrade.com The branched structure of MPO also inhibits crystallization, which is advantageous in creating clear, pliable sealants and adhesives. dcc.com.tw

In the field of polyurethanes, MPO is used as a monomer and a chain extender to build molecular weight. dcc.com.twrelicchemicals.in Its inclusion enhances mechanical properties such as durability, chemical resistance, tensile strength, and abrasion resistance. epchems.comrelicchemicals.in

The following table summarizes the key applications and benefits of incorporating the MPO monomer into polymers.

Polymer TypeApplication AreaKey Benefits Imparted by MPO Monomer
Unsaturated Polyester Resins Composites, Gelcoats (e.g., for marine, fiberglass panels)Enhanced toughness, flexibility, and elongation; Excellent weatherability and blister resistance; Improved styrene (B11656) miscibility. epchems.comdcc.com.twgantrade.com
Saturated Polyester Resins High-performance coatingsImparts superior hydrolytic stability; Contributes to thermal stability and mechanical strength; Allows for flexibility even with high aromatic content. epchems.com
Polyurethanes Foams, Elastomers, Adhesives, Sealants, CoatingsIncreases flexibility, durability, and resistance to water/chemicals; Enhances tensile strength and abrasion resistance. epchems.comrelicchemicals.in
Modified PET Bottles, FibersActs as a crystallization modifier, controlling thermal and crystallization properties. dcc.com.tw

Influence of Phenyl Groups in Polymer Synthesis

The introduction of aromatic (phenyl-containing) diols into polymer chains is a known strategy for modifying material properties. Aromatic units introduce rigidity into the polymer backbone. Research on the enzymatic synthesis of aromatic-aliphatic polyesters has utilized various benzene-based diols to create polymers with number average molecular weights between 3000 and 5000 Da. york.ac.ukwhiterose.ac.uk The inclusion of these rigid aromatic components has a clear correlation with the polymer's thermal properties and crystallinity. york.ac.ukwhiterose.ac.uk Similarly, novel polyimides synthesized with phenyl-containing monomers have been developed to achieve specific characteristics such as low dielectric constants and low water absorption for applications in electronics. nih.gov

By combining the known attributes of the MPO backbone with the effects of an attached phenyl group, this compound emerges as a promising precursor for specialized polymers. The phenyl group would be expected to increase the glass transition temperature (Tg), enhance thermal stability, and add rigidity to the polymer chain, while the 2-methyl-1,3-diol structure would contribute to good hydrolytic stability and flexibility. This combination could lead to the development of novel copolyesters and polyurethanes with a unique balance of thermal and mechanical properties for specialized high-performance applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-2-phenylpropane-1,3-diol, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, a reduction step using agents like triethylsilane under acidic conditions (e.g., trifluoroacetic acid) can reduce intermediate ketones or esters to diols. Subsequent treatment with bases (e.g., alkali metal hydroxides) facilitates purification and stabilization . Key parameters include reaction temperature, choice of reducing agents (e.g., NaBH₄ vs. LiAlH₄), and pH control during workup. Optimizing stoichiometry and solvent polarity (e.g., THF vs. ethanol) is critical for minimizing side products like over-reduced derivatives .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies hydroxyl (broad ~3200–3600 cm⁻¹) and C-O stretching (~1050–1250 cm⁻¹) groups .
  • NMR : ¹H NMR resolves methyl (δ 1.30–1.69 ppm) and aromatic protons (δ 7.21–7.45 ppm), while ¹³C NMR confirms quaternary carbons (δ 60–80 ppm) .
  • X-ray Crystallography : Provides definitive structural confirmation, including bond angles (e.g., 84.1–115.0° between aromatic rings) and hydrogen bonding patterns .

Advanced Research Questions

Q. How does this compound function as a ligand in catalytic systems, and what structural features enhance its efficacy?

  • Methodological Answer : The diol’s vicinal hydroxyl groups and bulky phenyl/methyl substituents enable chelation of metal centers (e.g., Co³⁺ or V⁵⁺), stabilizing transition states in oxidation or coupling reactions. For instance, Schiff base derivatives of similar diols form dinuclear cobalt complexes with high catalytic activity in epoxidation . Modifying substituents (e.g., electron-withdrawing groups on the phenyl ring) can tune Lewis acidity and steric effects .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity, hydration states, or impurities. Systematic studies using:

  • DSC/TGA : Assess thermal stability and hydration/dehydration events .
  • HPLC-MS : Quantify purity and identify side products (e.g., brominated derivatives in impure batches) .
  • Solubility Parameter Calculations : Use Hansen solubility parameters to predict solvent compatibility .

Safety and Environmental Considerations

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. What environmental persistence data exist for this compound, and how should waste be managed?

  • Methodological Answer : Analogous brominated diols (e.g., 2,2-bis(bromomethyl)propane-1,3-diol) show high water solubility and persistence, with half-lives >60 days in aquatic systems . For waste management:

  • Biodegradation Studies : Use OECD 301F tests to assess microbial degradation rates.
  • Incineration : High-temperature incineration with scrubbers is recommended for halogen-free derivatives .

Experimental Design and Optimization

Q. How can Design of Experiments (DoE) optimize the synthesis of derivatives like 3-[(2-bromophenyl)methoxy]-2-methylpropane-1,2-diol?

  • Methodological Answer :

  • Factors : Vary reaction time, temperature, and molar ratios of 2-bromobenzyl alcohol to diol.
  • Response Surface Methodology (RSM) : Maximize yield while minimizing byproducts (e.g., etherification vs. elimination).
  • Analytical Tools : Use GC-MS or LC-MS for real-time monitoring .

Data Interpretation and Validation

Q. What computational methods validate the stereoelectronic effects of this compound in supramolecular assemblies?

  • Methodological Answer :

  • DFT Calculations : Model hydrogen-bonding networks (e.g., O–H···O interactions) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to predict crystallization behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-phenylpropane-1,3-diol
Reactant of Route 2
2-Methyl-2-phenylpropane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.